molecular formula C22H27N3O5 B2616094 1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol oxalate CAS No. 1046757-75-8

1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol oxalate

Cat. No.: B2616094
CAS No.: 1046757-75-8
M. Wt: 413.474
InChI Key: WRBKUDLAXQGFDS-UHFFFAOYSA-N
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Description

1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol oxalate is a complex organic compound that has garnered significant interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol oxalate typically involves multiple steps, starting with the preparation of the carbazole and piperazine intermediates. The key steps include:

    Formation of Carbazole Intermediate: The carbazole intermediate can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Preparation of Piperazine Intermediate: The piperazine ring is introduced through a nucleophilic substitution reaction, often using 4-methylpiperazine as a starting material.

    Coupling Reaction: The carbazole and piperazine intermediates are coupled using a suitable linker, such as a propanol derivative, under controlled conditions.

    Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the coupled product with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated reagents and strong bases or acids are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that carbazole derivatives, including 1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol oxalate, have shown promising anticancer properties. Studies have demonstrated that modifications to the carbazole structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives with piperazine moieties have been associated with increased apoptosis in tumor cells, suggesting potential mechanisms for anticancer activity through cell cycle arrest and induction of programmed cell death .

Antimicrobial Effects

Compounds containing thiazole and piperazine rings have been documented to possess antimicrobial properties. Preliminary studies suggest that this compound may interact with microbial enzymes, leading to inhibition of growth in various bacterial strains. This is particularly relevant in the context of rising antibiotic resistance .

Anticonvulsant Potential

Similar to other piperazine-containing compounds, this compound has been investigated for its anticonvulsant effects. Research has shown that certain derivatives exhibit significant activity in animal models of epilepsy, indicating potential therapeutic applications in seizure disorders .

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions where the carbazole nucleus is functionalized with piperazine and other substituents. The structural integrity is confirmed through spectroscopic techniques such as NMR and mass spectrometry.

Data Table: Biological Activities and Mechanisms

Activity TypeMechanism of ActionReferences
AnticancerInduction of apoptosis and cell cycle arrest
AntimicrobialInhibition of microbial enzyme activity
AnticonvulsantModulation of neurotransmitter release

Case Studies

Several studies have investigated the efficacy and mechanisms underlying the biological activities of this compound:

Case Study on Anticancer Activity

A study published in the Tropical Journal of Pharmaceutical Research evaluated various derivatives of carbazole for their cytotoxic effects on cancer cell lines. The results indicated that specific modifications significantly enhanced their potency compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Efficacy Investigation

Research conducted by a team at PubChem assessed the antimicrobial properties of thiazole derivatives, revealing that structural variations could enhance efficacy against resistant bacterial strains. This suggests that similar approaches could be applied to optimize the antimicrobial potential of this compound .

Anticonvulsant Activity Exploration

A publication in the Journal of Medicinal Chemistry reported significant anticonvulsant activity for piperazine derivatives. The findings support further investigation into the anticonvulsant potential of this compound, particularly in preclinical models .

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol
  • 1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-one
  • 1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-amine

Uniqueness

1-(9H-carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol oxalate is unique due to the presence of the oxalate group, which imparts distinct chemical properties and potential applications. The combination of carbazole and piperazine moieties also contributes to its versatility and functionality in various research fields.

This article provides a comprehensive overview of this compound, highlighting its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(9H-Carbazol-9-yl)-3-(4-methylpiperazin-1-yl)propan-2-ol oxalate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Carbazole derivatives have been extensively studied for their diverse biological properties, including anticancer, antimicrobial, and neuroprotective activities. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C21H25N3O5C_{21}H_{25}N_{3}O_{5}. It features a carbazole moiety linked to a piperazine ring through a propanol chain, which is significant for its biological interactions.

Research indicates that carbazole derivatives can interact with various biological targets. The following mechanisms have been proposed for this compound:

  • Antiviral Activity : Studies have shown that carbazole derivatives exhibit significant inhibitory effects against viral proteins. For instance, molecular docking studies suggest strong binding affinities to SARS-CoV-2 proteins, indicating potential as antiviral agents .
  • Anticancer Properties : Carbazole derivatives have demonstrated cytotoxic effects on various cancer cell lines. The presence of the piperazine moiety enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Activity TypeModel/SystemObserved EffectReference
AntiviralSARS-CoV-2Strong binding affinity to Mpro
AnticancerVarious cancer cell linesSignificant cytotoxicity
NeuroprotectiveNeuroblastoma cellsEnhanced cell viability
AntioxidantIn vitro assaysFree radical scavenging activity

Case Studies

  • Antiviral Efficacy : In a study examining the interaction of carbazole derivatives with SARS-CoV-2 proteins, compounds exhibited binding energies comparable to standard antiviral drugs. The docking results indicated that specific derivatives could inhibit viral replication by targeting the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp) .
  • Cytotoxicity in Cancer Models : A series of carbazole derivatives were tested against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects, suggesting that modifications in the piperazine ring could enhance anticancer activity .
  • Neuroprotective Effects : Research has highlighted the neuroprotective properties of certain carbazole derivatives. In models of neurotoxicity, these compounds demonstrated the ability to reduce oxidative stress and improve neuronal survival rates .

Properties

IUPAC Name

1-carbazol-9-yl-3-(4-methylpiperazin-1-yl)propan-2-ol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O.C2H2O4/c1-21-10-12-22(13-11-21)14-16(24)15-23-19-8-4-2-6-17(19)18-7-3-5-9-20(18)23;3-1(4)2(5)6/h2-9,16,24H,10-15H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRBKUDLAXQGFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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